(2,2-Difluorospiro[2.5]octan-6-yl)methanol
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Overview
Description
(2,2-Difluorospiro[25]octan-6-yl)methanol is a chemical compound characterized by the presence of a spirocyclic structure with two fluorine atoms attached to the spiro carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Difluorospiro[2.5]octan-6-yl)methanol typically involves the reaction of a suitable spirocyclic precursor with fluorinating agents. One common method involves the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent. The reaction is carried out under controlled conditions to ensure the selective introduction of fluorine atoms at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using similar reagents and conditions as those used in laboratory synthesis. The scalability of the process and the purity of the final product are critical factors in industrial production.
Chemical Reactions Analysis
Types of Reactions
(2,2-Difluorospiro[2.5]octan-6-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form different spirocyclic derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields carbonyl compounds, while substitution reactions can introduce various functional groups into the spirocyclic structure.
Scientific Research Applications
(2,2-Difluorospiro[2.5]octan-6-yl)methanol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of (2,2-Difluorospiro[2.5]octan-6-yl)methanol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity to various biological targets. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (6,6-Difluorospiro[2.5]octan-1-yl)methanol
- (1,1-Difluorospiro[2.5]octan-6-yl)methanesulfonyl chloride
- (1,1-Difluorospiro[2.5]octan-6-yl)methanamine
Uniqueness
(2,2-Difluorospiro[2.5]octan-6-yl)methanol is unique due to its specific spirocyclic structure and the presence of two fluorine atoms at the spiro carbon. This structural feature imparts distinct chemical and physical properties, making it valuable for various research applications.
Properties
IUPAC Name |
(2,2-difluorospiro[2.5]octan-6-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F2O/c10-9(11)6-8(9)3-1-7(5-12)2-4-8/h7,12H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBDUXUYAGXUFGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1CO)CC2(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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